molecular formula C18H21N3O3S B2693351 (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone CAS No. 2223944-30-5

(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone

Cat. No. B2693351
CAS RN: 2223944-30-5
M. Wt: 359.44
InChI Key: ISSBNMMLKSGXQO-UHFFFAOYSA-N
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Description

(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone, also known as MPMP, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in GABAergic transmission, leading to the observed anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to a reduction in neuronal excitability. This results in the observed anticonvulsant and anxiolytic effects. (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone has also been found to have analgesic properties, which may be due to its ability to modulate the activity of the opioid system.

Advantages and Limitations for Lab Experiments

The advantages of using (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone in lab experiments include its potent and selective effects on the GABA receptor, as well as its ability to cross the blood-brain barrier. However, the limitations of using (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone include its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone. One potential area of research is the development of new drugs based on the structure of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone. Another area of research is the investigation of the potential therapeutic effects of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone in humans. Additionally, further studies are needed to fully understand the mechanism of action of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone and its effects on different neurotransmitter systems.

Synthesis Methods

The synthesis of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone involves the reaction of 5-methyl-2-methylsulfonylpyrimidine-4-carboxylic acid with 3-phenylpiperidin-1-ylmethanone in the presence of a coupling agent. The reaction is carried out under mild conditions and yields a white solid product, which is purified by recrystallization.

Scientific Research Applications

(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic effects. It has been shown to possess anticonvulsant, analgesic, and anxiolytic properties in various animal models. (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone has also been found to have potential in the treatment of addiction, as it has been shown to reduce cocaine and nicotine self-administration in rodents. Additionally, (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone has shown potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease.

properties

IUPAC Name

(5-methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-11-19-18(25(2,23)24)20-16(13)17(22)21-10-6-9-15(12-21)14-7-4-3-5-8-14/h3-5,7-8,11,15H,6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSBNMMLKSGXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)N2CCCC(C2)C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methanesulfonyl-5-methyl-4-(3-phenylpiperidine-1-carbonyl)pyrimidine

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